

Troubleshooting inconsistent results with PF-07265803 in vitro

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Compound of Interest		
Compound Name:	ARRY-371797	
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Technical Support Center: PF-07265803 In Vitro

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers and drug development professionals utilizing the p38α mitogen-activated protein kinase (MAPK) inhibitor, PF-07265803 (formerly **ARRY-371797**), in in vitro studies. While development of PF-07265803 for LMNA-related dilated cardiomyopathy was discontinued, its potent and selective inhibitory activity makes it a valuable tool for in vitro research of the p38 MAPK signaling pathway.[1][2][3][4][5]

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action of PF-07265803?

PF-07265803 is a potent and selective, orally available small-molecule inhibitor of the p38α mitogen-activated protein kinase (MAPK) pathway.[1][2][3][4][5] The p38 MAPK pathway is a key signaling cascade that responds to cellular stress and inflammatory cytokines.

Q2: What are the reported in vitro IC50 values for PF-07265803?

PF-07265803 has demonstrated potent inhibitory activity in various in vitro assays. The reported half-maximal inhibitory concentration (IC50) values are summarized in the table below.

Q3: How should I prepare PF-07265803 for in vitro experiments?



For in vitro assays, PF-07265803 is typically dissolved in dimethyl sulfoxide (DMSO) to create a stock solution. It is crucial to ensure the final DMSO concentration in the assay is low (generally under 1%) to avoid solvent-induced artifacts. For aqueous buffers, it is recommended to first dissolve the compound in DMSO and then dilute it with the chosen buffer.

Q4: What are the known off-target effects of PF-07265803?

PF-07265803 has been shown to be highly selective for the p38α MAPK pathway. In nonclinical studies, it demonstrated little to no activity when screened against a panel of over 210 other enzymes, receptors, channels, and transporters.

Q5: Why was the clinical development of PF-07265803 discontinued?

The global Phase 3 trial, REALM-DCM, was discontinued after an interim futility analysis indicated that the trial was unlikely to meet its primary endpoint, which was the change from baseline in the six-minute walk test at 24 weeks in patients with symptomatic dilated cardiomyopathy (DCM) due to a lamin A/C (LMNA) gene mutation.[1][4][5] This decision was not based on any safety concerns.[1][4][5]

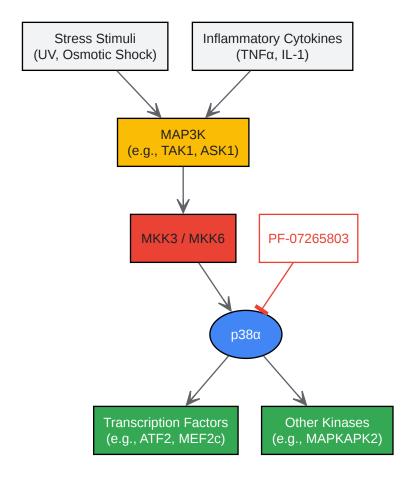
Quantitative Data Summary

Assay Type	Target/Cell Line	Substrate	Key Parameter	Value
Enzymatic Assay	ρ38α ΜΑΡΚ	-	IC50	8.2 nM
Cell-Based Assay	HeLa Cells	HSP27	IC50	17 nM
Ex Vivo Assay	Human Whole Blood	-	IC50 (TNFα inhibition)	0.3 nM

p38 MAPK Signaling Pathway

The following diagram illustrates the simplified p38 MAPK signaling pathway, highlighting the position of p38 α , the target of PF-07265803.





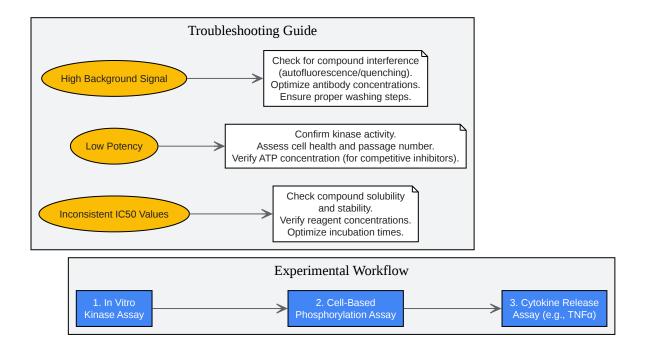
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Caption: Simplified p38 MAPK signaling cascade.

Experimental Workflow and Troubleshooting

The following diagram outlines a general experimental workflow for evaluating p38 MAPK inhibitors in vitro and provides troubleshooting guidance for common issues.





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Caption: General workflow and troubleshooting for in vitro kinase inhibitor testing.

Detailed Methodologies

The following are generalized protocols for key in vitro assays. Researchers should optimize these protocols for their specific experimental conditions.

In Vitro p38α Kinase Inhibition Assay

This assay measures the ability of PF-07265803 to inhibit the enzymatic activity of purified $p38\alpha$ kinase.

Materials:

Recombinant human p38α kinase



- Kinase substrate (e.g., ATF2)
- ATP
- PF-07265803
- Assay buffer (e.g., 25 mM HEPES, pH 7.5, 10 mM MgCl₂, 1 mM DTT)
- Detection reagent (e.g., ADP-Glo™ Kinase Assay kit)

Procedure:

- Prepare serial dilutions of PF-07265803 in assay buffer containing a constant concentration of DMSO.
- In a microplate, add the p38α kinase and the substrate to each well.
- Add the diluted PF-07265803 or vehicle control (DMSO) to the respective wells.
- Pre-incubate the plate at room temperature for a defined period (e.g., 15-30 minutes).
- Initiate the kinase reaction by adding ATP to all wells.
- Incubate the plate at 30°C for a specified time (e.g., 60 minutes).
- Stop the reaction and measure the kinase activity using a suitable detection method, such as a luminescence-based assay that quantifies ADP production.
- Calculate the percent inhibition for each concentration of PF-07265803 and determine the IC50 value.

Cell-Based HSP27 Phosphorylation Assay

This assay evaluates the potency of PF-07265803 in a cellular context by measuring the inhibition of p38 α -mediated phosphorylation of Heat Shock Protein 27 (HSP27).

Materials:

HeLa cells (or other suitable cell line)



- Cell culture medium and supplements
- PF-07265803
- Stimulant (e.g., Anisomycin, Sorbitol, or TNFα) to activate the p38 MAPK pathway
- Lysis buffer
- Antibodies: anti-phospho-HSP27 (Ser82) and anti-total-HSP27
- Detection system (e.g., Western blotting or In-Cell Western™ Assay)

Procedure:

- Seed HeLa cells in a multi-well plate and allow them to adhere overnight.
- Pre-treat the cells with various concentrations of PF-07265803 for a specified time (e.g., 1-2 hours).
- Stimulate the cells with a p38 MAPK activator for a defined period (e.g., 30 minutes).
- Lyse the cells and collect the protein lysates.
- Determine the levels of phosphorylated HSP27 and total HSP27 using Western blotting or another quantitative immunoassay.
- Normalize the phospho-HSP27 signal to the total HSP27 signal.
- Calculate the percent inhibition of HSP27 phosphorylation at each PF-07265803 concentration and determine the IC50 value.

Human Whole Blood TNFα Release Assay

This ex vivo assay measures the effect of PF-07265803 on the production of the proinflammatory cytokine TNF α in human whole blood.

Materials:



- Freshly drawn human whole blood from healthy donors (using an anticoagulant such as heparin)
- RPMI 1640 medium
- PF-07265803
- Lipopolysaccharide (LPS)
- ELISA kit for human TNFα

Procedure:

- Dilute the whole blood with RPMI 1640 medium.
- Add various concentrations of PF-07265803 to the diluted blood and pre-incubate for a defined period (e.g., 30-60 minutes) at 37°C.
- Stimulate the blood with LPS to induce TNFα production.
- Incubate for a specified time (e.g., 4-6 hours) at 37°C in a humidified incubator with 5% CO2.
- Centrifuge the samples to pellet the blood cells and collect the plasma supernatant.
- Measure the concentration of TNFα in the plasma using a human TNFα ELISA kit according to the manufacturer's instructions.
- Calculate the percent inhibition of TNFα production for each concentration of PF-07265803 and determine the IC50 value.

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